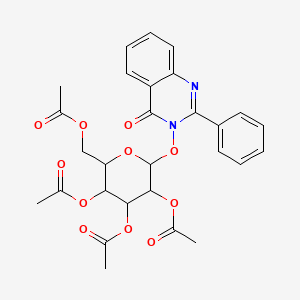![molecular formula C19H20ClN3O5S B5207214 2-chloro-5-[(cyclohexylamino)sulfonyl]-N-(2-nitrophenyl)benzamide](/img/structure/B5207214.png)
2-chloro-5-[(cyclohexylamino)sulfonyl]-N-(2-nitrophenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-5-[(cyclohexylamino)sulfonyl]-N-(2-nitrophenyl)benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. The compound is commonly referred to as CCNSB and is a member of the sulfonylurea family of compounds. CCNSB has been synthesized and studied for its mechanism of action, biochemical and physiological effects, and potential as a tool in scientific research.
Wirkmechanismus
CCNSB is known to inhibit the activity of the sulfonylurea receptor, which is involved in insulin secretion. The compound binds to a specific site on the receptor and prevents the binding of other molecules that stimulate insulin secretion. CCNSB has also been shown to inhibit the activity of ion channels, which has potential applications in the study of neurological disorders.
Biochemical and Physiological Effects:
CCNSB has been shown to have a range of biochemical and physiological effects. The compound has been shown to inhibit insulin secretion and to have an effect on ion channel activity. CCNSB has also been shown to have an effect on the activity of certain enzymes and to have potential as a tool in the study of enzyme activity.
Vorteile Und Einschränkungen Für Laborexperimente
CCNSB has a number of advantages as a tool in scientific research. The compound is relatively easy to synthesize and has a high purity and yield. CCNSB also has a specific target in the sulfonylurea receptor, which makes it a useful tool in the study of diabetes and insulin secretion. However, CCNSB has limitations in its use as a tool in scientific research. The compound has potential side effects and may not be suitable for all experiments.
Zukünftige Richtungen
There are a number of future directions for the study of CCNSB. The compound has potential applications in the study of diabetes and insulin secretion, as well as in the study of ion channel activity and neurological disorders. Further research is needed to fully understand the mechanism of action of CCNSB and its potential applications in scientific research. Additionally, the development of new compounds based on CCNSB may lead to more effective tools for scientific research.
Synthesemethoden
The synthesis of CCNSB involves a multi-step process that begins with the reaction of 2-chloro-5-nitrobenzoic acid with cyclohexylamine to form an intermediate. The intermediate is then reacted with chlorosulfonyl isocyanate to form the final product, CCNSB. The synthesis of CCNSB has been optimized to yield high purity and yield.
Wissenschaftliche Forschungsanwendungen
CCNSB has been studied for its potential use as a tool in scientific research. The compound has been shown to inhibit the activity of the sulfonylurea receptor, which is involved in insulin secretion. This inhibition has potential applications in the study of diabetes and insulin secretion. CCNSB has also been studied for its potential use in the study of ion channel activity and as a tool in the study of neurological disorders.
Eigenschaften
IUPAC Name |
2-chloro-5-(cyclohexylsulfamoyl)-N-(2-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O5S/c20-16-11-10-14(29(27,28)22-13-6-2-1-3-7-13)12-15(16)19(24)21-17-8-4-5-9-18(17)23(25)26/h4-5,8-13,22H,1-3,6-7H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMGRTCXYEZWAEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)NC3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-5-(cyclohexylsulfamoyl)-N-(2-nitrophenyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,4-dimethylbenzamide](/img/structure/B5207135.png)
![2,3,3-trichloro-1-methyl-2-propen-1-yl 6-{[(4-iodophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate](/img/structure/B5207142.png)

![5-{3-bromo-4-[(3-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5207158.png)


![2-{[2-(2,5-dichloro-3-thienyl)-2-oxoethyl]thio}-3-(2-furylmethyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5207166.png)

![1-methyl-5-[4-(octyloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5207175.png)

![ethyl 1,7-dimethyl-2,4-dioxo-3-[3-(trifluoromethyl)benzyl]-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5207177.png)
![5-[4-(allyloxy)-3-bromobenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5207182.png)
![N-(1-{1-[2-(3-chlorophenyl)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B5207201.png)
![1-(3-fluorobenzyl)-4-{[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetyl}piperazine](/img/structure/B5207206.png)